2,5-Diphenyl-3-piperidinofuran
Description
2,5-Diphenyl-3-piperidinofuran is a substituted furan derivative featuring phenyl groups at the 2- and 5-positions of the furan ring and a piperidine moiety at the 3-position. The compound’s structure combines aromatic and heterocyclic components, which influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(2,5-diphenylfuran-3-yl)piperidine |
InChI |
InChI=1S/C21H21NO/c1-4-10-17(11-5-1)20-16-19(22-14-8-3-9-15-22)21(23-20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
InChI Key |
NVPZVAGUXFLJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Dihydrofuran Family
Compound : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960)
- Substituents : Four phenyl groups (2,2,5,5-positions), two bromine atoms (3,4-positions), and a partially saturated furan ring.
- Key Features: Hexasubstituted dihydrofuran core with Br⋯Br contacts (3.443 Å) and C—H⋯H interactions (2.25–2.34 Å) stabilizing the crystal lattice . Steric hindrance from tetraphenyl groups reduces conformational flexibility compared to 2,5-Diphenyl-3-piperidinofuran.
- Reactivity: Bromine atoms enable halogen bonding and nucleophilic substitution, unlike the non-halogenated target compound.
Table 1: Substituent Comparison
Piperidine-Containing Analogues
Compound : 2-(5-Methylfuran-2-yl)piperidin-3-ol ()
- Substituents : Methyl group at furan 5-position, hydroxyl at piperidine 3-position.
- Key Features: Smaller substituents (methyl vs. phenyl) reduce steric hindrance, enhancing solubility. Hydroxyl group enables hydrogen bonding, contrasting with the non-polar phenyl groups in the target compound.
Compound : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-amine ()
- Substituents : Dimethylfuran linked to a pyrazole-amine.
- Key Features :
- Pyrazole introduces hydrogen-bonding capability and aromaticity, differing from the piperidine’s basicity.
- Dimethyl groups lower melting points compared to diphenyl derivatives.
Table 2: Physicochemical Properties
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